molecular formula C12H10FN3 B1483365 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile CAS No. 2097963-10-3

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1483365
CAS No.: 2097963-10-3
M. Wt: 215.23 g/mol
InChI Key: CLSCKNUEEDNIMR-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group and a phenyl group attached to the pyrazole ring, along with a carbonitrile group at the 5-position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution reaction where a suitable fluoroethylating agent reacts with the pyrazole intermediate.

    Addition of the phenyl group: This can be done through a Friedel-Crafts acylation reaction or other suitable aromatic substitution reactions.

    Incorporation of the carbonitrile group: This is typically achieved by the reaction of the intermediate with cyanogen bromide or other nitrile-forming reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The fluoroethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group may contribute to binding interactions with target proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions that influence the compound’s activity. Overall, the compound’s effects are mediated through its ability to modulate specific biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
  • 1-(2-bromoethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
  • 1-(2-iodoethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Uniqueness

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-phenylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSCKNUEEDNIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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